1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 315242-21-8
VCID: VC5185575
InChI: InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3
SMILES: COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C22H19ClO4S
Molecular Weight: 414.9

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one

CAS No.: 315242-21-8

Cat. No.: VC5185575

Molecular Formula: C22H19ClO4S

Molecular Weight: 414.9

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one - 315242-21-8

Specification

CAS No. 315242-21-8
Molecular Formula C22H19ClO4S
Molecular Weight 414.9
IUPAC Name 3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3
Standard InChI Key JOHYDNBMGWOZNE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The IUPAC name—3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one—precisely describes its three-dimensional arrangement. The central propan-1-one group is flanked by:

  • A 4-chlorophenyl ring at position 1, introducing electron-withdrawing effects via the chlorine atom.

  • A 4-methoxyphenyl group at position 3, contributing electron-donating methoxy substituents.

  • A phenylsulfonyl group at position 3, adding polar character and potential hydrogen-bonding sites .

The SMILES string COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 encodes this topology, highlighting the sulfone (-SO₂-) and ketone (-C=O) functional groups.

Spectroscopic Signatures

While direct spectroscopic data for this compound is limited, analogs from the Royal Society of Chemistry publications provide insights:

  • ¹H NMR: Similar propan-1-one derivatives exhibit resonances at δ 7.2–8.0 ppm for aromatic protons and δ 3.2–3.8 ppm for methoxy groups .

  • ¹³C NMR: Carbonyl carbons typically appear near δ 195–205 ppm, while sulfone-attached carbons resonate at δ 50–60 ppm .

  • IR Spectroscopy: Stretching vibrations for sulfone (1150–1300 cm⁻¹) and ketone (1650–1750 cm⁻¹) groups are expected .

Synthesis and Purification Strategies

Retrosynthetic Analysis

The compound can be synthesized via a Michael addition or Friedel-Crafts acylation pathway, leveraging methodologies from related structures :

  • Core Formation: A propan-1-one backbone may be constructed using α,β-unsaturated ketones as intermediates.

  • Sulfonation: Introducing the phenylsulfonyl group via sulfonic acid derivatives or thiol oxidation.

  • Substituent Attachment: Sequential aryl group additions using Ullmann or Suzuki-Miyaura couplings .

Reported Protocols

A Royal Society of Chemistry procedure for analogous compounds involves:

  • Step 1: Condensation of 4-chlorobenzoyl chloride with a β-keto sulfone precursor.

  • Step 2: Purification via silica gel chromatography (hexane/ethyl acetate gradient) .

  • Yield: Comparable syntheses report yields of 80–90% after optimization .

Table 1: Synthetic Parameters for Related Compounds

CompoundMethodYield (%)Purity (HPLC)
3-(4-Methoxyphenyl)propan-1-one Column Chromatography84>95
α-Monofluoro-β-ketosulfone Asymmetric Catalysis8898

Physicochemical Properties

Solubility and Stability

Though solubility data for this specific compound is unavailable, predictions based on structural analogs suggest:

  • Lipophilicity: LogP ≈ 3.5–4.2 (moderate hydrophobicity due to aryl groups).

  • Aqueous Solubility: <1 mg/mL (limited by sulfone and chloro substituents).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

Thermal Properties

  • Melting Point: Estimated 110–125°C based on similar sulfones .

  • Decomposition: Likely above 250°C, releasing SO₂ and CO₂.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • Biological Screening: Test against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

  • Computational Modeling: Predict ADMET profiles using QSAR algorithms .

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